molecular formula C17H14Cl2N2O2 B3249465 Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-48-5

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B3249465
CAS No.: 193979-48-5
M. Wt: 349.2 g/mol
InChI Key: WTFHKZSNXZRVNV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a substituted imidazo[1,2-a]pyridine derivative characterized by a 6-chloro substituent on the pyridine ring and a 4-chlorophenyl group on the imidazole moiety. The compound is synthesized via copper(II)-catalyzed reactions, as evidenced by its reported melting point (116–117°C) and HRMS data ([M + H]+: 315.0891) . Its structure features an ethyl acetate side chain at the 3-position of the imidazo[1,2-a]pyridine core, which may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-2-23-16(22)9-14-17(11-3-5-12(18)6-4-11)20-15-8-7-13(19)10-21(14)15/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFHKZSNXZRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169707
Record name Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193979-48-5
Record name Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193979-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a compound of interest due to its diverse biological activities. This article synthesizes various research findings regarding its pharmacological potential, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

This compound has the molecular formula C17H14Cl2N2O2C_{17}H_{14}Cl_2N_2O_2. Its structure features an imidazo[1,2-a]pyridine core, which is known for its biological activity across various domains. The presence of chlorine substituents and an ethyl acetate moiety contributes to its pharmacological profile.

Biological Activities

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit a broad range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that imidazo[1,2-a]pyridines possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
  • Antileishmanial Activity : A structure–activity relationship study revealed that certain derivatives of imidazo[1,2-a]pyridine were effective against Leishmania donovani and Leishmania infantum, with effective concentrations (EC50) as low as 3.7 µM . This suggests potential therapeutic applications in treating leishmaniasis.
  • Anti-inflammatory Effects : Compounds derived from the imidazo[1,2-a]pyridine framework have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Antileishmanial Efficacy

A recent study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was screened against both promastigote and axenic amastigote stages of Leishmania species. Results indicated that it had a favorable safety profile with low cytotoxicity (CC50 > 100 µM) while maintaining potent activity against intracellular amastigotes .

Case Study 2: Antimicrobial Potency

In another investigation, the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives was assessed against various bacterial strains. The tested compounds demonstrated significant antibacterial activity with MIC values indicating strong potential for development as new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially attributed to the following structural features:

  • Chlorine Substituents : The presence of chlorine atoms at specific positions enhances the lipophilicity and bioactivity of the compound.
  • Imidazo[1,2-a]pyridine Core : This core structure is crucial for its interaction with biological targets, contributing to its varied pharmacological effects.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14Cl2N2O2
  • Molecular Weight : 349.2 g/mol
  • IUPAC Name : Ethyl 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetate
  • CAS Number : 193979-48-5

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of chlorine and phenyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

GABA-A Receptor Modulation

Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate has been studied for its ability to modulate GABA-A receptors, which are critical in the central nervous system (CNS) for inhibitory neurotransmission. This modulation can lead to various therapeutic effects:

  • Anxiolytic Effects : Compounds that target GABA-A receptors can reduce anxiety symptoms by enhancing the inhibitory effects of GABA. Studies have indicated that imidazo[1,2-a]pyridine derivatives may provide anxiolytic effects with fewer side effects compared to traditional benzodiazepines .
  • Potential Anticonvulsant Properties : Given the role of GABA in seizure control, compounds like this compound may be explored for anticonvulsant applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that build the imidazo[1,2-a]pyridine framework. Various derivatives can be synthesized by altering substituents on the aromatic rings or modifying the ester functional group. These modifications can significantly influence the pharmacological profile of the compound.

Case Studies and Research Findings

Research has demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:

  • Selective Modulation of GABA-A Receptors : A study highlighted the selective action of certain imidazo[1,2-a]pyridine compounds on specific GABA-A receptor subtypes, which could lead to reduced sedation and better therapeutic profiles .
  • Behavioral Studies : Animal studies have shown that these compounds exhibit significant anxiolytic-like effects in behavioral tests, suggesting their potential use in treating anxiety disorders without the sedative properties typical of many current medications .

Comparison with Similar Compounds

Table 1: Structural analogs with variations in substituents

Compound Name Substituents (Pyridine/Imidazole) Molecular Formula Key Properties Reference
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate 6-Cl (pyridine), 4-ClPh (imidazole) C₁₇H₁₄Cl₂N₂O₂ m.p. 116–117°C, HRMS: 315.0891
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate 6-Me (pyridine), 4-MePh (imidazole) C₁₉H₂₀N₂O₂ Mol. Wt.: 308.38, ChemSpider ID: 7993830
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate No substituents C₁₁H₁₂N₂O₂ Similarity index: 0.90 (vs. target compound)
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate 6-Br (pyridine) C₁₁H₁₁BrN₂O₂ Similarity index: 0.66

Key Observations :

  • Chlorine vs.
  • Bromine Substitution : Bromine at the 6-position () increases molecular mass (328.08 g/mol) and may alter steric effects in binding interactions compared to chlorine.
  • Unsubstituted Analog : Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate () lacks halogen/methyl groups, resulting in lower similarity (0.90) and likely reduced bioactivity due to decreased lipophilicity.

Functional Group Modifications in the Acetate Side Chain

Table 2: Analogs with modified ester groups

Compound Name Side Chain Structure Molecular Formula Key Features Reference
Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate Oxo group in acetate C₁₉H₁₈N₂O₃ Enhanced electrophilicity due to ketone
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Acetamide group C₁₆H₁₂Cl₂N₃O Improved solubility (amide vs. ester)

Key Observations :

  • Ester-to-Amide Conversion : The acetamide derivative () replaces the ethyl ester with a primary amide, increasing polarity and possibly altering pharmacokinetic profiles (e.g., slower hydrolysis in vivo).

Q & A

Q. What are the most efficient synthetic routes for preparing Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via Cu(II)–ascorbate-catalyzed A³-coupling in aqueous micellar media, which offers a green chemistry approach with reduced solvent toxicity. Key steps include:

  • Reaction Conditions: Use 1.2 equiv. of alkyne, 1.0 equiv. of aldehyde, and 1.5 equiv. of amine in water with 2 mol% Cu(OTf)₂ and sodium ascorbate at 60°C for 12 hours .
  • Yield Optimization: Monitor reaction progress via TLC and purify using silica gel chromatography. Reported yields exceed 70% with HRMS (ESI) confirmation ([M + H]⁺: m/z 315.0895 calculated, 315.0891 observed) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry): Essential for confirming molecular weight and purity (e.g., [M + H]⁺ at m/z 315.0891) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs like ethyl 2-(6-bromo-2-phenylimidazo[4,5-b]pyridin-3-yl)acetate (C–H···O interactions stabilize the lattice) .

Q. How can researchers screen the preliminary biological activity of this compound?

Methodological Answer:

  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytoprotective Models: Evaluate antiulcer potential using ethanol-induced gastric lesion models in rats, comparing activity to reference compounds like SCH-28080 .

Advanced Research Questions

Q. How do dihedral angles and molecular conformation influence the compound’s bioactivity?

Methodological Answer: The dihedral angle between the imidazo[1,2-a]pyridine core and substituents modulates receptor binding. For example:

CompoundR1R2Dihedral Angle (°)
BEGTUEEthyl acetatePhenyl38.6
ECEGEAEthyl carboxylatePhenyl44.2
Key Insight: Larger angles (e.g., 44.2° in ECEGEA) correlate with reduced planarity, potentially affecting π-π stacking in receptor interactions . Use DFT calculations (B3LYP/6-31G*) to predict conformational stability .

Q. What structure-activity relationship (SAR) trends are observed for imidazo[1,2-a]pyridine derivatives targeting benzodiazepine receptors?

Methodological Answer:

  • Substituent Effects: Chlorine at position 6 enhances peripheral-type benzodiazepine receptor (PBR) selectivity. Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate shows IC₅₀ = 13 nM for PBR vs. weak central receptor binding .
  • Scaffold Modifications: Replacing the ethyl ester with a dipropylamide (e.g., Alpidem) increases lipophilicity (logP = 5.5), improving blood-brain barrier penetration .

Q. How can contradictions in reported biological data (e.g., antimicrobial vs. receptor-binding activities) be resolved?

Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line viability (e.g., HEK-293 for cytotoxicity baselines).
  • Structural Confirmation: Ensure purity (>98% via HPLC) and verify substituent positions using NOESY NMR .
  • Comparative Studies: Cross-test analogs (e.g., 6-bromo vs. 6-chloro derivatives) to isolate electronic effects from steric contributions .

Q. What computational methods are recommended for predicting electronic properties and binding modes?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking: Use AutoDock Vina with receptor structures (e.g., PBR PDB: 2NNU) to predict binding poses. Focus on hydrophobic pockets accommodating chlorophenyl groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate

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